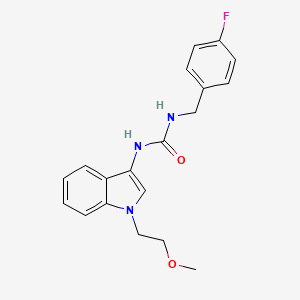
1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various research studies, making it a topic of interest for many researchers.
Applications De Recherche Scientifique
Synthesis and Analysis Techniques
A study on the synthesis of deuterium-labeled AR-A014418, a compound closely related to 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, highlighted its application in LC–MS analysis for drug absorption and pharmacokinetics studies. The synthesis involved several steps starting from commercially available materials, achieving high chemical and isotope purity, indicating its utility in detailed pharmacokinetic analysis (Liang et al., 2020).
Medicinal Chemistry and Drug Development
The compound is part of research efforts aiming at the development of new therapeutic agents. For instance, derivatives of this chemical structure have been explored for their potential as antidepressants by evaluating their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. This approach represents a novel strategy for enhancing serotonergic neurotransmission, potentially leading to more effective treatments for depression (Matzen et al., 2000).
Radiolabeled Compounds for Imaging
Another area of application includes the synthesis of radiolabeled versions of this compound for positron emission tomography (PET) studies, specifically targeting glycogen synthase kinase-3beta (GSK-3β). Such studies are crucial for understanding the compound's distribution and interaction within the brain, although challenges in brain penetration have been noted, indicating the complexity of designing effective brain-targeted therapeutic agents (Vasdev et al., 2005).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSENYPEWOKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

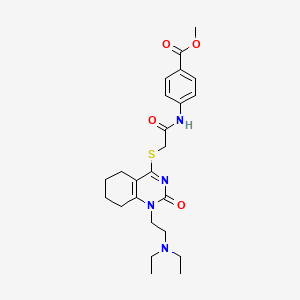
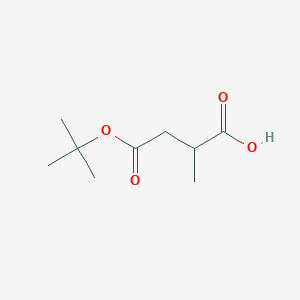
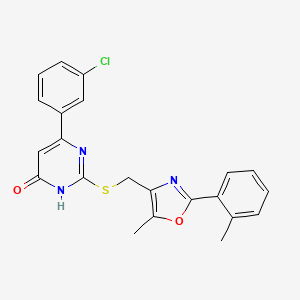
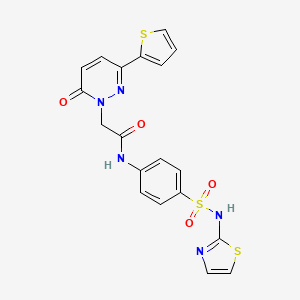


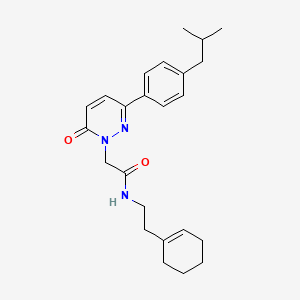
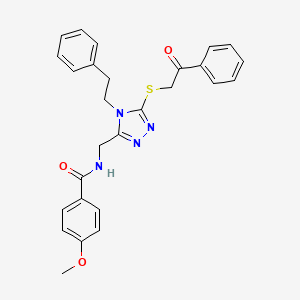
![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)
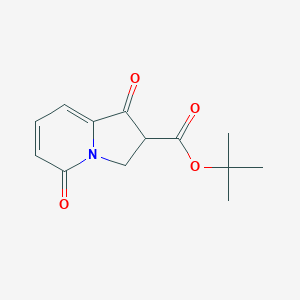

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)
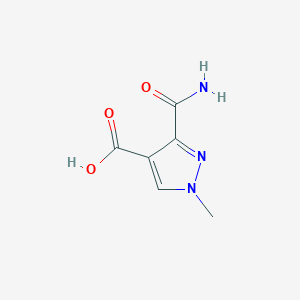
![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)